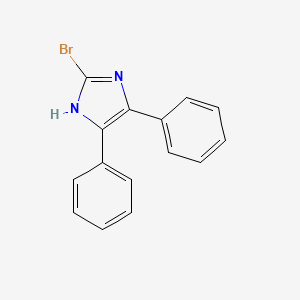

2-Bromo-4,5-diphenyl-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole heterocycles are a cornerstone of modern chemical research, largely due to their versatile chemical properties and their ubiquitous presence in natural products and synthetic compounds of significant interest. nih.govtsijournals.com The imidazole ring is a planar, aromatic system with two nitrogen atoms at positions 1 and 3. tsijournals.comresearchgate.net This configuration imparts a unique combination of properties, including high stability, water solubility, and the capacity for hydrogen bonding, making it a favored scaffold in medicinal chemistry. ijsrtjournal.com

The significance of the imidazole nucleus is underscored by its presence in essential biological molecules. For instance, the amino acid histidine features an imidazole side chain, which plays a crucial role in the structure and function of many proteins and enzymes, including hemoglobin, and contributes to intracellular buffering. tsijournals.com Histamine, derived from the decarboxylation of histidine, is a key biological mediator. tsijournals.com Furthermore, the purine (B94841) bases, fundamental components of DNA and RNA, contain an imidazole ring fused to a pyrimidine (B1678525) ring. yok.gov.tr

In the realm of drug discovery, imidazole derivatives have been extensively investigated and developed for a wide array of therapeutic applications. nih.gov Their ability to interact with various biological targets through hydrogen bonding, hydrophobic forces, and van der Waals interactions makes them privileged structures for the design of new therapeutic agents. nih.gov Consequently, numerous compounds containing the imidazole scaffold have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal agents. nih.govnih.govresearchgate.net The adaptability of the imidazole ring allows for straightforward chemical modifications, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. ijsrtjournal.comnih.gov

Overview of Substituted 1H-Imidazole Derivatives in Academic Investigations

The versatility of the 1H-imidazole core has spurred extensive academic research into its substituted derivatives. By modifying the imidazole ring at its various positions (1, 2, 4, and 5), researchers can systematically alter the steric, electronic, and lipophilic properties of the resulting molecules, leading to a broad spectrum of chemical reactivity and biological activity.

Substituted 1H-imidazoles are a prominent class of compounds in medicinal chemistry. researchgate.net For example, 4,5-diphenyl-1H-imidazole derivatives have been a focus of synthetic efforts. Research has shown that introducing different substituents at the 2-position of the 4,5-diphenyl-1H-imidazole scaffold can lead to compounds with significant biological potential. One area of investigation has been their anticonvulsant effects, with studies on 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives identifying a bromo-substituted compound as a particularly active agent. researchgate.net

Specific Research Focus on 2-Bromo-4,5-diphenyl-1H-imidazole and its Closely Related Analogues

Within the extensive family of substituted imidazoles, this compound represents a specific scaffold that has garnered research interest, primarily as a synthetic intermediate and as part of larger molecular structures with potential biological activities. The presence of a bromine atom at the 2-position offers a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the synthesis of more complex imidazole derivatives.

While detailed studies focusing exclusively on the biological profile of this compound are not extensively documented in publicly available research, its analogues and related structures have been the subject of several investigations. For instance, research into 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives for anticonvulsant activity highlighted a compound with a bromo substitution on the phenyl ring as being highly active. researchgate.net This suggests that the presence and position of a bromine atom within a diphenyl-imidazole framework can be a key determinant of biological function.

A study on the synthesis of novel 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives explored their potential as anticancer agents. researchgate.net This research indicates an interest in combining the bromo and diphenyl-imidazole moieties with other functional groups, like a nitro group, to modulate cytotoxic activity.

The chemical properties of a closely related analogue, 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole, are available, providing insight into the physicochemical characteristics of this class of compounds.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₅BrN₂ |

| InChI Key | QQONDLJPUIDYFZ-UHFFFAOYSA-N |

| SMILES String | BrC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3)=C(N2)C4=CC=CC=C4 |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

Research has also been conducted on the synthesis of various substituted 4,5-diphenyl-1H-imidazole derivatives, which provides a basis for the preparation of the bromo-substituted target compound. For example, the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles starts from benzoin (B196080) and thiourea (B124793) to form the 4,5-diphenyl-1H-imidazol-2-thiol intermediate. scirp.org Similarly, 2-(benzyloxy)-4,5-diphenyl-1H-imidazole has been synthesized from benzoin, urea, and benzyl (B1604629) bromide. biolmolchem.com These synthetic strategies could potentially be adapted for the synthesis of this compound.

The following table summarizes some of the research on bromo-substituted diphenyl-imidazole analogues and their investigated applications.

Table 2: Research on Bromo-Substituted Diphenyl-Imidazole Analogues

| Compound/Derivative Series | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole | Anticonvulsant Activity | Found to be the most active compound in the synthesized series. | researchgate.net |

| 2-Bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives | Anticancer Activity | Some derivatives showed potent cytotoxic activity against HeLa cells. | researchgate.net |

The collective research on these closely related analogues underscores the scientific interest in understanding how the incorporation of bromine and phenyl groups onto the imidazole core influences the chemical and biological properties of the resulting molecules. Further focused research on this compound is warranted to fully elucidate its specific characteristics and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBONAXSLJKEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358713 | |

| Record name | 2-Bromo-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69045-24-5 | |

| Record name | 2-Bromo-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 4,5 Diphenyl 1h Imidazole and Derivatives

Direct Synthetic Approaches to 2-Bromo-4,5-diphenyl-1H-imidazole

Direct synthesis of this compound primarily relies on the halogenation of the pre-formed 4,5-diphenyl-1H-imidazole ring.

Halogenation Reactions on the Imidazole (B134444) Ring

The introduction of a bromine atom at the C2 position of the 4,5-diphenyl-1H-imidazole ring is a key transformation. This is typically achieved through electrophilic bromination. The reactivity of the imidazole ring allows for direct halogenation, although the reaction conditions must be carefully controlled to ensure selectivity and avoid over-bromination or side reactions.

Precursor Compounds and Reaction Conditions

The primary precursor for this direct approach is 4,5-diphenyl-1H-imidazole. The synthesis of this precursor itself can be accomplished through various means, often involving the condensation of benzil (B1666583) with a suitable source of the C2 carbon and nitrogen atoms.

A common method for the synthesis of the related 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole involves the reaction of benzil, 4-bromobenzaldehyde, and ammonium (B1175870) acetate (B1210297) in a suitable solvent. While this produces a C2-bromophenyl substituted imidazole, it highlights the utility of benzil and an aldehyde in forming the core imidazole structure.

For the direct bromination to yield this compound, a brominating agent is reacted with 4,5-diphenyl-1H-imidazole. The choice of brominating agent and reaction conditions are crucial for a successful synthesis.

| Precursor Compound | Reagents | Product | Ref. |

| 4,5-diphenyl-1H-imidazole | Brominating Agent | This compound | |

| Benzil, 4-bromobenzaldehyde, Ammonium acetate | Acetic Acid | 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | sigmaaldrich.com |

Multicomponent Condensation Reactions for 4,5-Diphenyl-1H-imidazole Scaffolds with Bromine Incorporation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules like substituted imidazoles in a single step from three or more starting materials.

Debus-Radziszewski Reaction Modifications

The Debus-Radziszewski imidazole synthesis is a cornerstone of imidazole chemistry, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.orgscribd.com This reaction can be adapted to produce 4,5-diphenyl-1H-imidazole derivatives. By using benzil as the 1,2-dicarbonyl component, the 4,5-diphenyl substitution pattern is established. The incorporation of bromine can be achieved by using a bromine-substituted aldehyde or by subsequent halogenation of the resulting imidazole.

This reaction is known to be of industrial importance for producing imidazole derivatives, though it can sometimes result in poor yields and side reactions. ijprajournal.comscribd.com Modifications, such as replacing one equivalent of ammonia with a primary amine, can lead to N-substituted imidazoles. wikipedia.orghandwiki.org

Catalytic Systems in Imidazole Synthesis (e.g., HISA, Copper Nanoparticles)

Various catalytic systems have been developed to improve the efficiency and scope of imidazole synthesis. For the synthesis of 2,4,5-trisubstituted imidazoles, catalysts such as copper iodide (CuI) have proven effective. rsc.org In a typical reaction, benzil or benzoin (B196080) can react with an aldehyde and ammonium acetate in the presence of a catalytic amount of CuI to afford the desired imidazole in high yields and short reaction times. rsc.org Other reported catalysts include ZrCl4, zeolites, NaHSO3, and various acids. ias.ac.in

The use of heterogeneous catalysts, such as poly(AMPS-co-AA), under solvent-free conditions also presents a green and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles. ias.ac.in These catalysts can often be recovered and reused, adding to the sustainability of the process.

| Catalyst | Precursors | Solvent | Key Advantages | Ref. |

| Copper Iodide (CuI) | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Methanol | Good yields, short reaction times | rsc.org |

| Poly(AMPS-co-AA) | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Solvent-free | High yields, shorter reaction times, easy work-up, reusable catalyst | ias.ac.in |

| Lactic Acid | Aromatic Aldehyde, Benzil, Ammonium Acetate | N/A (160°C) | High yields, biodegradable catalyst | ijprajournal.com |

| Boric Acid (ultrasound) | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Aqueous media | Quantitative yield, short reaction time | ijprajournal.com |

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgwjarr.com This technique has been successfully applied to the synthesis of imidazole derivatives. asianpubs.orgnih.govasianpubs.org

For instance, the one-pot, sequential two-step synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been achieved under microwave irradiation. nih.gov Similarly, 2,4,5-triphenyl-1H-imidazole derivatives containing a Schiff base have been synthesized using microwave irradiation, highlighting the versatility of this method. asianpubs.org The Debus-Radziszewski reaction for the synthesis of 2,4,5-triphenyl imidazoles can also be efficiently carried out under microwave irradiation in the presence of glacial acetic acid as a catalyst, often in solvent-free conditions. jetir.org

Synthesis of Complex Architectures Featuring the this compound Moiety

The bromine atom at the C2 position of the this compound ring is a key functional group that enables the construction of more elaborate molecular structures. Its primary role is that of a leaving group in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the direct attachment of various substituents to the imidazole core. The principal methods for elaborating the this compound scaffold include the Suzuki, Sonogashira, and Heck reactions. These methodologies provide access to a diverse range of 2-substituted-4,5-diphenyl-1H-imidazole derivatives, which are of significant interest in pharmaceutical and materials research.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most efficient strategies for the arylation, vinylation, and alkynylation of halo-heterocycles. For this compound, the C-Br bond can be selectively activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of a new carbon-carbon bond.

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. clockss.org This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. While direct Suzuki coupling of this compound is not extensively documented, analogous reactions with other brominated imidazoles demonstrate the feasibility and regioselectivity of this transformation. For instance, studies on 2,4,5-tribromo-1H-imidazole derivatives show that Suzuki coupling occurs selectively at the C2 position. clockss.org This provides a strong precedent for using this compound to synthesize 2-aryl-4,5-diphenyl-1H-imidazoles. The reaction typically employs a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene. clockss.org

Table 1: Representative Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-Aryl-4,5-diphenyl-1H-imidazole |

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for forming a bond between an sp² carbon (from an aryl or vinyl halide) and an sp carbon (from a terminal alkyne). libretexts.orgwikipedia.org This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, allows for the introduction of alkyne functionalities. organic-chemistry.orgnih.gov These resulting arylalkynes are valuable intermediates and are present in many complex molecules, including natural products and molecular electronics. nih.govnih.gov The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield 2-(alkynyl)-4,5-diphenyl-1H-imidazole derivatives. Copper-free Sonogashira protocols have also been developed, often utilizing amine bases in solvents like DMSO or acetonitrile. libretexts.orgnih.gov

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Amine (e.g., Et₃N) | 2-(Alkynyl)-4,5-diphenyl-1H-imidazole |

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for vinylation, enabling the formation of C-C bonds with excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org By reacting this compound with various alkenes, it is possible to synthesize a range of 2-alkenyl-4,5-diphenyl-1H-imidazoles. These products can serve as precursors for further transformations or as key structural motifs in larger molecules. The reaction conditions generally involve a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and are often performed in polar aprotic solvents like DMF or acetonitrile. mdpi.com

Table 3: Representative Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Alkene | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF / Acetonitrile | 2-(Alkenyl)-4,5-diphenyl-1H-imidazole |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation with the sample, a unique vibrational fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 2-Bromo-4,5-diphenyl-1H-imidazole reveals key vibrational frequencies that are characteristic of its structural components. The analysis, typically performed using a KBr pellet, shows distinct absorption bands corresponding to the stretching and bending vibrations of the imidazole (B134444) core and its phenyl substituents.

A broad absorption band observed in the region of 3400-2500 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring, a characteristic feature of N-H containing heterocyclic compounds. The aromatic C-H stretching vibrations of the two phenyl rings give rise to sharp peaks typically appearing just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole and phenyl rings are observed in the 1600-1400 cm⁻¹ region. Specifically, the C=N stretching vibration is expected around 1610 cm⁻¹, while the aromatic C=C stretching bands appear near 1500 cm⁻¹ and 1450 cm⁻¹. The presence of the carbon-bromine bond is confirmed by a characteristic absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

| Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |

| N-H Stretch | 3400-2500 |

| Aromatic C-H Stretch | >3000 |

| C=N Stretch | ~1610 |

| Aromatic C=C Stretch | 1500-1450 |

| C-Br Stretch | 600-500 |

This interactive table provides expected FT-IR vibrational frequencies for this compound based on characteristic functional group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, provides valuable insights into the proton environments within the molecule. The spectrum is expected to show a broad singlet in the downfield region, around 12.0-13.0 ppm, corresponding to the N-H proton of the imidazole ring. The protons of the two phenyl rings at positions 4 and 5 of the imidazole core would appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.6 ppm. The integration of this multiplet would correspond to ten protons.

| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| N-H (imidazole) | 12.0 - 13.0 | Broad Singlet |

| Aromatic H (phenyl rings) | 7.2 - 7.6 | Multiplet |

This interactive table summarizes the predicted ¹H NMR chemical shifts for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, the spectrum would show distinct signals for the imidazole and phenyl carbons. The carbon atom C2, directly attached to the bromine, is expected to be significantly deshielded and appear at a lower field compared to other imidazole carbons. The C4 and C5 carbons of the imidazole ring, to which the phenyl groups are attached, are expected to resonate in the region of 125-135 ppm. The carbons of the phenyl rings would give rise to a series of signals in the aromatic region, typically between 125 and 140 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| C2 (imidazole, C-Br) | ~120 |

| C4/C5 (imidazole, C-Ph) | 125 - 135 |

| Aromatic C (phenyl rings) | 125 - 140 |

This interactive table presents the anticipated ¹³C NMR chemical shifts for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate determination of the molecular mass of a compound, allowing for the unambiguous confirmation of its elemental composition. For this compound (C₁₅H₁₁BrN₂), the calculated exact mass of the protonated molecule [M+H]⁺ is a key piece of data for its definitive identification.

The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, followed by the cleavage of the phenyl groups or fragmentation of the imidazole ring itself. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion peak and in bromine-containing fragment ions would be a definitive indicator of its presence in the molecule.

| Ion | Calculated Exact Mass |

| [C₁₅H₁₁⁷⁹BrN₂ + H]⁺ | 299.0233 |

| [C₁₅H₁₁⁸¹BrN₂ + H]⁺ | 301.0212 |

This interactive table displays the calculated exact masses for the protonated molecular ions of this compound, showing the characteristic isotopic distribution of bromine.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon electron impact. For this compound, an EI-MS analysis would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak ([M]+ and [M+2]+) in an approximate 1:1 ratio would be anticipated.

However, a thorough review of scientific databases reveals a lack of specific EI-MS fragmentation data for this compound. While related compounds have been analyzed, the precise fragmentation pathway for the title compound has not been published.

Table 1: Hypothetical EI-MS Fragmentation Data for this compound

| m/z (relative abundance, %) | Proposed Fragment Ion |

| Data Not Available | Molecular Ion ([M]+) |

| Data Not Available | Loss of Br |

| Data Not Available | Loss of HBr |

| Data Not Available | Phenyl Cation |

| Data Not Available | Other Fragments |

This table is for illustrative purposes only, as no experimental data has been found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules, often yielding the protonated molecule [M+H]+ or other adducts with minimal fragmentation. For this compound, which possesses a basic imidazole ring, ESI-MS would be an effective method for confirming its molecular weight.

Despite the suitability of this technique, specific ESI-MS data for this compound are not present in the available literature. For a related compound, 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole, a study reported the [M+1] peak, confirming its molecular weight. researchgate.net A similar result would be expected for the title compound, but this has not been experimentally verified in published research.

Table 2: Anticipated ESI-MS Data for this compound

| m/z | Ion Species |

| Data Not Available | [M+H]+ |

| Data Not Available | [M+Na]+ |

| Data Not Available | [2M+H]+ |

This table is for illustrative purposes only, as no experimental data has been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring and the appended phenyl groups in this compound constitute a chromophore that would be expected to exhibit characteristic absorption bands in the UV region, likely corresponding to π→π* transitions. The position and intensity of these bands can be influenced by the solvent polarity.

A literature search did not yield any specific UV-Vis absorption maxima (λmax) for this compound. Studies on similar molecules, such as 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542), have shown absorption bands in the UV-Vis region, but direct data for the bromo-substituted title compound is absent. researchgate.net

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Data Not Available | Data Not Available | Data Not Available | π→π* |

This table is for illustrative purposes only, as no experimental data has been found.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SC-XRD analysis of this compound would provide invaluable information on its bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state. This would reveal the planarity of the imidazole ring and the orientation of the phenyl and bromo substituents.

While the crystal structures of several related substituted diphenyl-imidazoles have been reported, a crystallographic study for this compound has not been published. For instance, the structure of 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole has been determined, offering insights into the packing of a similar core structure. nih.gov However, the specific crystallographic parameters for the title compound remain unknown.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (V) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

| R-factor | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Reactivity Profiles and Chemical Transformations of 2 Bromo 4,5 Diphenyl 1h Imidazole

Substitution Reactions on the Imidazole (B134444) Ring and Phenyl Moieties

The bromine atom at the C2 position of the imidazole ring is a key site for nucleophilic substitution, offering a versatile handle for the introduction of various functional groups. This reactivity is significantly influenced by the electron-withdrawing nature of the imidazole ring, which facilitates the displacement of the bromide ion.

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds at the C2 position. The Suzuki coupling, which utilizes organoboron compounds, and the Buchwald-Hartwig amination, involving amines, are prominent examples of such transformations. nobelprize.orgresearchgate.net While specific studies on 2-Bromo-4,5-diphenyl-1H-imidazole are not extensively documented, the reactivity of other bromo-substituted imidazoles in these reactions suggests a high potential for analogous transformations. nih.gov For instance, the coupling of bromoimidazoles with arylboronic acids in the presence of a palladium catalyst and a base can lead to the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. Similarly, reaction with various primary and secondary amines under Buchwald-Hartwig conditions would be expected to yield 2-amino-4,5-diphenyl-1H-imidazole derivatives.

Electrophilic substitution on the phenyl rings is also a possibility, although the imidazole moiety can influence the regioselectivity of such reactions. The phenyl groups at the C4 and C5 positions can undergo typical aromatic substitutions like nitration, halogenation, or sulfonation. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions involving the imidazole ring.

A summary of potential substitution reactions is presented in Table 1.

Table 1: Potential Substitution Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4,5-diphenyl-1H-imidazole |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, base | 2-Amino-4,5-diphenyl-1H-imidazole |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., thiols, alkoxides) | 2-Substituted-4,5-diphenyl-1H-imidazole |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄, Br₂) | Substituted phenyl derivatives |

Coordination Chemistry with Transition Metal Ions

The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making them excellent donors for coordination with transition metal ions. The compound can act as a monodentate or bidentate ligand, depending on the metal center and reaction conditions.

Imidazole and its derivatives are known to form stable complexes with a wide range of transition metals. The coordination can occur through the pyridinic nitrogen (N3), which is generally the most basic and accessible site.

Gold(I/III): While direct complexation of this compound with gold has not been reported, related N-heterocyclic carbene (NHC) gold complexes derived from 4,5-diarylimidazoles have been synthesized and studied. These studies suggest that the imidazole scaffold is a viable ligand for gold.

Bismuth(III): There is a lack of specific literature on the coordination of this compound with bismuth(III). However, the general affinity of bismuth for nitrogen-donor ligands suggests that complex formation is plausible.

Cobalt(II), Nickel(II), Copper(II): These first-row transition metals readily form complexes with imidazole-based ligands. The resulting complexes often exhibit interesting magnetic and electronic properties. For instance, cobalt(II) can form both tetrahedral and octahedral complexes with imidazole derivatives. mdpi.comjyu.fi Nickel(II) complexes with substituted imidazoles are also well-documented. luc.educhemijournal.com Copper(II) complexes with imidazole-containing ligands have been investigated for their potential biological activities. nih.gov

Manganese(II) and Zinc(II): Manganese(II) and zinc(II) coordination polymers have been synthesized using a bromo-substituted imidazole-dicarboxylic acid ligand, demonstrating the capability of brominated imidazoles to coordinate with these metals. researchgate.net Zinc(II), being a d¹⁰ metal, typically forms tetrahedral or octahedral complexes.

A summary of expected coordination behavior is provided in Table 2.

Table 2: Expected Coordination Properties with Various Transition Metals

| Metal Ion | Potential Coordination Geometry | Notes |

|---|---|---|

| Gold(I/III) | Linear (Au(I)), Square Planar (Au(III)) | Based on related N-heterocyclic carbene complexes. |

| Bismuth(III) | Variable | Coordination is likely but not experimentally confirmed. |

| Cobalt(II) | Tetrahedral, Octahedral | Known to form stable complexes with various imidazole derivatives. mdpi.comjyu.fi |

| Nickel(II) | Square Planar, Tetrahedral, Octahedral | Well-established coordination with imidazole-based ligands. luc.educhemijournal.com |

| Copper(II) | Square Planar, Distorted Octahedral | Imidazole complexes are widely studied. nih.gov |

| Manganese(II) | Octahedral | Coordination with a related bromo-imidazole ligand has been reported. researchgate.net |

| Zinc(II) | Tetrahedral, Octahedral | Coordination with a related bromo-imidazole ligand has been reported. researchgate.net |

The presence of the bromine atom at the C2 position can influence the coordination behavior of this compound in several ways:

Steric Hindrance: The bulky bromine atom can sterically hinder the approach of the metal ion to the adjacent nitrogen atom (N1), potentially favoring coordination at the more accessible N3 position.

Electronic Effects: The electron-withdrawing nature of the bromine atom can decrease the basicity of the imidazole ring, thereby weakening the metal-ligand bond compared to its non-brominated counterpart.

Redox Chemistry and Electron Transfer Processes

The redox properties of this compound have not been extensively studied. However, the imidazole ring is known to be redox-active, and the presence of the bromine atom and phenyl groups can modulate its electron transfer capabilities.

Cyclic voltammetry would be a suitable technique to investigate the oxidation and reduction potentials of this compound. wojast.org.ngacs.org It is anticipated that the imidazole ring could undergo oxidation at a sufficiently positive potential. The bromine substituent, being electron-withdrawing, might make this oxidation more difficult compared to the unsubstituted 4,5-diphenyl-1H-imidazole. Conversely, reduction processes could also be possible, potentially involving the imidazole ring or the C-Br bond. Theoretical calculations could also provide insights into the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in understanding electron transfer processes.

Reactions with Biological Medium Components (e.g., Glutathione (B108866), Amino Acids)

The reactivity of this compound with biological nucleophiles is of interest due to its potential pharmacological applications. The electrophilic nature of the C2 carbon, bonded to the bromine atom, makes it a potential target for nucleophilic attack by thiol-containing molecules like glutathione and the amino acid cysteine.

Glutathione (GSH): Glutathione is a tripeptide containing a cysteine residue with a reactive thiol group. This thiol group is a potent nucleophile and is known to react with electrophilic compounds in biological systems. It is plausible that the thiol group of glutathione could displace the bromide ion from the C2 position of this compound, forming a glutathione conjugate. This type of reaction is a common detoxification pathway for halogenated organic compounds. Studies on copper complexes of halogenated Schiff bases have shown their ability to be reduced by glutathione. nih.gov

Amino Acids: The side chains of certain amino acids also contain nucleophilic groups. The thiol group of cysteine is the most likely to react with the 2-bromo position. The imidazole ring of histidine and the amino groups of lysine (B10760008) and arginine could also potentially act as nucleophiles, although their reactivity would likely be lower than that of the cysteine thiol. The reactivity of bromoacetyl groups with cysteine residues in peptides has been well-established, providing a strong analogy for the potential reactivity of the 2-bromoimidazole moiety. nih.gov

A summary of potential reactions with biological components is presented in Table 3.

Table 3: Potential Reactions with Biological Medium Components

| Biological Component | Reactive Group | Potential Reaction |

|---|---|---|

| Glutathione | Thiol (-SH) | Nucleophilic displacement of bromide, forming a glutathione conjugate. |

| Cysteine | Thiol (-SH) | Nucleophilic displacement of bromide, forming a cysteine conjugate. |

| Histidine | Imidazole ring | Potential for nucleophilic attack on the C2 position. |

| Lysine/Arginine | Amino groups (-NH₂) | Potential for nucleophilic attack on the C2 position. |

Investigation of Biological Activities and Structure Activity Relationships of Brominated 4,5 Diphenyl 1h Imidazole Derivatives

Evaluation of Anticonvulsant Activity in Related Analogues

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Imidazole (B134444) derivatives have been explored as potential anticonvulsant agents, partly because the structurally related hydantoin (B18101) ring is a key feature of established drugs like phenytoin. researchgate.net

In a study focused on 2-substituted-4,5-diphenyl-1H-imidazoles, a series of compounds were synthesized and evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) model in mice. researchgate.netresearchgate.net The research highlighted a significant finding: the derivative featuring a bromo substitution on the phenyl ring at the 2-position of the imidazole core, specifically 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole, was the most active compound in the entire series. researchgate.netresearchgate.net

The study underscored the importance of lipophilicity for compounds targeting the central nervous system, as this property is crucial for crossing the blood-brain barrier. researchgate.net The structure-activity relationship (SAR) analysis revealed that the activity was more pronounced in derivatives with electronegative groups, such as halogens. researchgate.net Furthermore, the position of the substituent was critical; a bromo group at the ortho position of the phenyl ring demonstrated the highest anticonvulsant activity among the tested analogues. researchgate.net This suggests that both the electronegativity and the spatial arrangement of the bromine atom are key determinants of the anticonvulsant potential in this class of compounds.

Antimicrobial Efficacy Against Pathogenic Microorganisms

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazole-containing compounds, such as the antifungal drug fluconazole, have long been a cornerstone of antimicrobial therapy, prompting further investigation into novel imidazole derivatives. researchgate.netresearchgate.net

The antibacterial potential of 4,5-diphenyl-1H-imidazole derivatives has been the subject of various research endeavors. In one such study, a series of 4,5-diphenylimidazol-2-thiol derivatives were synthesized and screened against a panel of Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). scirp.orgsemanticscholar.org While most of the synthesized compounds showed no significant antibacterial effect, specific structural modifications led to potent activity. scirp.orgsemanticscholar.org Notably, compound 6d from the study, a 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivative, exhibited an MIC of 4 µg/mL against Staphylococcus aureus, making it twice as potent as the standard drug ciprofloxacin (B1669076) (MIC of 8 µg/mL). scirp.orgsemanticscholar.org Another compound, 6c , showed moderate activity against S. aureus and E. faecalis (MIC of 16 µg/mL for both). scirp.orgsemanticscholar.org

Another study investigating 5-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives found that compound 1c was the most active derivative, with MIC values ranging from 09.9 to 12.5 μg/mL against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. researchgate.net These findings indicate that the 4,5-diphenyl-1H-imidazole scaffold can be a promising foundation for developing new antibacterial agents, particularly against Gram-positive pathogens.

The imidazole core is renowned for its antifungal properties. nih.gov Research into 4,5-diphenyl-1H-imidazole derivatives has confirmed their potential in this area. A study on 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives tested their efficacy against Candida albicans, a common fungal pathogen. researchgate.net The results showed that compound 1d from this series exhibited potent activity against C. albicans. researchgate.net

In a broader screening effort, a compound containing both an imidazole moiety and a 2,4-dienone motif was identified as having significant activity against several fungi, leading to the synthesis and evaluation of numerous derivatives. nih.gov This highlights the versatility of the imidazole scaffold in generating compounds with broad-spectrum antifungal capabilities.

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. While specific mechanistic studies on 2-bromo-4,5-diphenyl-1H-imidazole are limited, research on related brominated compounds offers valuable insights. For instance, a study on brominated resorcinol (B1680541) dimers revealed that one such compound, 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol), not only displayed potent antibacterial activity but also acted as an inhibitor of the enzyme isocitrate lyase from Candida albicans. nih.gov Isocitrate lyase is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain pathogens, including fungi and bacteria, within their host. Its absence in mammals makes it an attractive target for antimicrobial drug development. nih.gov The inhibition of this enzyme by a brominated compound suggests a plausible mechanism by which other brominated heterocyclic compounds, including brominated diphenyl-imidazoles, might exert their antifungal effects.

Assessment of Anticancer and Cytotoxic Potential

The imidazole ring is a prominent feature in many compounds investigated for anticancer activity. biolmolchem.comnih.gov Its ability to interact with various biological targets has made it a privileged scaffold in the design of novel cytotoxic agents.

Derivatives of this compound have been evaluated for their potential as anticancer agents. In one study, a series of novel 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives were synthesized and tested for their in vitro cytotoxic activity against human cervical carcinoma (HeLa) cell lines. researchgate.net Several of these synthesized compounds, specifically A-IVd , A-IVh , and A-IVj , demonstrated highly potent cytotoxic activity when compared with the standard anticancer drug 5-fluorouracil. researchgate.net

Another investigation focused on 2,4,5-triphenyl-1H-imidazole derivatives tested against human non-small cell lung carcinoma (A549) cell lines. imedpub.com The most promising compound, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) (6f ), which features an iodo group (another halogen) instead of bromo, exhibited a potent growth inhibition of 90.33% with an IC₅₀ value of 15 μM. imedpub.com

Furthermore, the impact of bromine substitution on cytotoxicity has been observed in related heterocyclic structures. A study on 2-thiohydantoin (B1682308) derivatives found that the introduction of a 5-bromo-2-hydroxy phenyl group at the C-5 position of the core structure led to a compound (7 ) with high cytotoxic activity against the HepG-2 liver cancer cell line (IC₅₀ = 18.43 μg/ml) and good activity against the HCT-116 colon cancer cell line (IC₅₀ = 82.36 μg/ml). nih.gov This compound was found to be more effective than its non-brominated precursor and selectively inhibited cancer cells without affecting normal lung cells. nih.gov

These studies collectively demonstrate that the brominated 4,5-diphenyl-1H-imidazole scaffold and its analogues are a promising area for the discovery of new cytotoxic agents for cancer therapy.

Role of the Bromine Substituent in Cytotoxic Response

The introduction of a bromine atom at the second position of the 4,5-diphenyl-1H-imidazole scaffold has been shown to be a critical factor in conferring cytotoxic activity. While direct studies on the cytotoxicity of this compound are limited, research on closely related brominated diphenylimidazole derivatives provides significant insights into the role of the bromine substituent.

A study on a series of novel 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives revealed their potential as anticancer agents. researchgate.net These compounds were evaluated for their in vitro anticancer activity against HeLa (Human cervical carcinoma) cell lines. researchgate.net The results indicated that the presence of the bromo substituent, in conjunction with other modifications on the phenyl rings, contributed to the cytotoxic effects. researchgate.net

Furthermore, the synthesis and anticancer evaluation of a complex molecule, 2-bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine, which contains the 2-bromo-4,5-diphenyl-imidazole core, demonstrated potent activity against HT-1080 (Human fibrosarcoma) and Caco-2 (Human colorectal adenocarcinoma) cell lines. researchgate.net This finding underscores the importance of the 2-bromo-4,5-diphenyl-imidazole scaffold as a pharmacophore in the design of new anticancer drugs.

The precise mechanism by which the bromine atom enhances cytotoxicity is likely multifactorial. The electron-withdrawing nature of bromine can alter the electron density of the imidazole ring, potentially influencing its interaction with biological targets. Additionally, the size and lipophilicity of the bromine atom can affect the compound's ability to cross cell membranes and bind to intracellular proteins or nucleic acids. The position of the bromine atom at C2 of the imidazole ring appears to be a key determinant of this activity.

Research into Analgesic Properties of Related Imidazole Scaffolds

In one study, a series of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives were synthesized and assayed for their analgesic activity. nih.gov While many of the prepared compounds exhibited moderate analgesic effects, a few showed significant activity, nearly comparable to that of morphine. nih.gov Another investigation into 2-substituted-4,5-diphenyl and 1,2-disubstituted-4,5-diphenyl imidazole derivatives also identified compounds with notable analgesic effects. nih.gov For instance, the 2-p-chlorophenyl-4,5-diphenyl imidazole derivative was found to be among the more active compounds. nih.gov

These findings suggest that the 4,5-diphenyl-imidazole core is a promising scaffold for the development of new analgesic agents. The nature of the substituent at the C2 position plays a crucial role in modulating this activity.

Exploration of Anti-inflammatory Effects

The anti-inflammatory properties of the 4,5-diphenyl-1H-imidazole framework have been a subject of considerable research. Imidazole derivatives are known to exhibit anti-inflammatory activity, and modifications to the core structure can significantly enhance this effect.

Research on 2-(benzyloxy)-4,5-diphenyl-1H-imidazole, a related derivative, has highlighted the potential of this class of compounds as anti-inflammatory agents. biolmolchem.combiolmolchem.com The imidazole ring itself is implicated in various biological processes related to inflammation. imedpub.com While direct experimental data on the anti-inflammatory effects of this compound is not currently available, the known anti-inflammatory profile of the broader class of 4,5-diphenyl-imidazole derivatives suggests that it may also possess such properties. The introduction of a bromine atom could potentially modulate this activity, a hypothesis that warrants further investigation.

Analysis of Antioxidant Activity

The antioxidant potential of imidazole derivatives has been an area of active investigation. The imidazole nucleus can act as a scavenger of free radicals, and various substitutions on this core can influence its antioxidant capacity.

Studies on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, a structurally related compound, have demonstrated antioxidant properties when evaluated by DPPH and ABTS assays. nih.gov The antioxidant activity of the parent ligand was found to be more significant than its metal complexes, suggesting that the core imidazole structure contributes to this effect. nih.gov While specific antioxidant data for this compound is not documented, the general antioxidant activity observed in its analogs suggests that it may also exhibit similar properties. The electronegative bromine atom could influence the electron distribution within the imidazole ring, potentially affecting its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Responses

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogs. For the 4,5-diphenyl-1H-imidazole scaffold, several SAR insights have been derived from various studies.

The nature of the substituent at the C2 position of the imidazole ring is a critical determinant of biological activity. For instance, in the context of analgesic activity, the presence of a p-chlorophenyl group at the C2 position has been shown to be effective. nih.gov

Regarding cytotoxic activity, the presence of a bromine atom at the C2 position, as seen in derivatives of 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole, is associated with potent anticancer effects against HeLa cells. researchgate.net The combination of the bromo substituent with other modifications on the attached phenyl rings appears to be synergistic in enhancing cytotoxicity. researchgate.net

Furthermore, research on 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain has provided valuable SAR data for this class of compounds, highlighting the importance of specific structural features for receptor binding and functional activity. nih.gov

Theoretical and Computational Chemistry Approaches to 2 Bromo 4,5 Diphenyl 1h Imidazole

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-Bromo-4,5-diphenyl-1H-imidazole, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. tandfonline.com

Geometric Parameter Optimization

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles. Studies on similar substituted imidazoles have shown that DFT calculations can provide optimized geometrical parameters that are in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.com

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Br | Data not available |

| N1-C2 | Data not available | |

| C4-C5 | Data not available | |

| Bond Angle | N1-C2-N3 | Data not available |

| C2-N3-C4 | Data not available | |

| Dihedral Angle | Phenyl Ring 1 | Data not available |

| Phenyl Ring 2 | Data not available |

Note: This table is illustrative. Specific values would require dedicated DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For imidazole (B134444) derivatives, the distribution of HOMO and LUMO orbitals often highlights the regions susceptible to electrophilic and nucleophilic attack. tandfonline.comijrar.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Note: This table is illustrative. Specific values would require dedicated DFT calculations for this molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent the electrostatic potential, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring and potentially influenced by the electron-withdrawing bromine atom. tandfonline.comijrar.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions).

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. Molecular docking studies have been performed on various imidazole derivatives to evaluate their potential as anticancer, antimalarial, or antimicrobial agents. researchgate.netresearchgate.netbibliotekanauki.pl For this compound, a docking study would involve placing the molecule into the binding site of a specific protein target and calculating a docking score, which represents the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 3: Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Example: PfDHFR-TS researchgate.net | Data not available | Data not available |

| Example: CDK8 researchgate.net | Data not available | Data not available |

Note: This table is illustrative and based on studies of similar compounds. Specific results require a dedicated docking study with this compound.

Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a docking score or binding energy, is a measure of the strength of this interaction. For this compound, binding affinity predictions are crucial for evaluating its potential as an inhibitor of various enzymes.

Docking studies on similar imidazole-based compounds have shown promising binding affinities towards enzymes like cyclooxygenase-2 (COX-2) and lanosterol (B1674476) 14α-demethylase. For instance, various oxazole (B20620) derivatives, which share structural similarities with imidazoles, have exhibited docking scores on the COX-2 enzyme ranging from -4.343 to -9.642 kcal/mol. ekb.eg Specifically, certain oxazole derivatives showed binding affinities with COX-1 and COX-2 enzymes with docking binding ranges of -10.311 to -9.02 kcal/mol and -9.642 to -9.18 kcal/mol, respectively. ekb.eg These values are comparable to known inhibitors, suggesting that this compound could also exhibit significant binding.

The binding affinity of azole compounds, including imidazoles, to lanosterol 14α-demethylase is well-documented. researchgate.netresearchgate.net For example, a series of chlorosubstituted imidazole analogues were evaluated for their inhibitory activity against Cytochrome P450, with the docking study indicating interactions with protein residues of 14α-demethylase. researchgate.net The principle behind this interaction is that lower energy scores correspond to better protein-ligand binding. researchgate.net

Table 1: Predicted Binding Affinities of Imidazole Derivatives with Target Enzymes

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Oxazole Derivatives | COX-2 | -4.343 to -9.642 | ekb.eg |

| Oxazole Derivatives | COX-1 | -10.311 to -9.02 | ekb.eg |

| Imidazole Analogues | Lanosterol 14α-demethylase | Favorable, low energy scores | researchgate.net |

Identification of Key Interacting Residues (e.g., COX-2, Lanosterol 14α-demethylase)

The effectiveness of a potential drug molecule is not only determined by its binding affinity but also by the specific interactions it forms with the amino acid residues in the active site of the target protein.

COX-2: For COX enzymes, key interacting residues for inhibitors include ARG 120, TYR 355, and SER 530. ekb.eg Docking analyses of various inhibitors have revealed interactions with amino acid residues such as ARG 120, TYR 385, TYR 355, VAL 116, TRP 387, SER 353, ALA 516, VAL 523, and MET 522 in the COX-2 active site. pnrjournal.com These interactions are typically a combination of hydrogen bonds and short-range contacts. pnrjournal.com The presence of the bulky diphenyl groups and the bromine atom on the imidazole core of this compound would likely lead to significant hydrophobic and halogen bonding interactions within the COX-2 binding pocket.

Lanosterol 14α-demethylase: The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase. researchgate.netnih.gov This is achieved through the coordination of the N-3 nitrogen of the imidazole ring with the heme iron of the enzyme. nih.govnih.gov Molecular docking studies of various imidazole and triazole derivatives have consistently shown this interaction with the heme cofactor. researchgate.netneuroquantology.com In addition to the heme interaction, hydrogen bonding and hydrophobic interactions with surrounding amino acid residues contribute to the stability of the complex. neuroquantology.com For this compound, the key interactions would involve the imidazole nitrogen with the heme group and the phenyl rings with hydrophobic pockets within the enzyme's active site.

Table 2: Key Interacting Residues for Imidazole-Based Inhibitors

| Target Enzyme | Key Interacting Residues/Components | Type of Interaction | Reference |

|---|---|---|---|

| COX-2 | ARG 120, TYR 385, TYR 355, SER 353 | Hydrogen Bonding | ekb.egpnrjournal.com |

| VAL 116, ALA 516, VAL 523, MET 522 | Hydrophobic/Short Contacts | pnrjournal.com | |

| Lanosterol 14α-demethylase | Heme Cofactor | Coordination with Imidazole Nitrogen | researchgate.netnih.govnih.govneuroquantology.com |

| Surrounding Amino Acids | Hydrogen Bonding, Hydrophobic Interactions | neuroquantology.com |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational stability and dynamic behavior, both in isolation and when bound to a target protein.

The analysis of the simulation trajectory can reveal:

Conformational Flexibility: The degree to which the phenyl rings rotate relative to the imidazole core.

Stable Conformations: The most energetically favorable three-dimensional arrangements of the molecule.

Interaction Dynamics: When simulated in complex with a protein, MD can show how the ligand adapts its conformation within the binding site and the stability of the key interactions over time.

For example, MD simulations have been used to refine the modeled structures of enzymes like lanosterol 14α-demethylase and to confirm the stability of docked ligands within the active site. researchgate.netfrontiersin.org

Prediction and Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to its chemical reactivity and its potential applications in areas like nonlinear optics and organic electronics.

Charge Transfer Integrals (Hole and Electron Transport)

Charge transfer integrals are a measure of the electronic coupling between adjacent molecules in a material and are crucial for predicting charge transport properties (how easily electrons or holes can move through the material). Imidazole derivatives have been investigated as components of charge-transfer chromophores. beilstein-journals.org The imidazole ring can act as a π-conjugated backbone, facilitating intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups. beilstein-journals.org

For this compound, the electronic properties would be influenced by the electron-rich diphenyl substituents and the electron-withdrawing bromine atom. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's electronic excitability. A smaller gap generally corresponds to easier electronic transitions. Studies on similar diphenyl-imidazole derivatives have shown that these molecules can possess low energy gaps, which is a desirable property for charge transfer applications. researchgate.netnih.gov

Dipole Moments and Hyperpolarizabilities

The dipole moment is a measure of the separation of positive and negative charges in a molecule, while hyperpolarizability is a measure of the nonlinear response of a molecule to an applied electric field. These properties are particularly relevant for applications in nonlinear optics (NLO).

Theoretical investigations on the related compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol using Time-Dependent Density Functional Theory (TD-DFT) have shown a high total dipole moment and significant first and second hyperpolarizabilities (β and γ). researchgate.netnih.gov The presence of dipolar excited states with substantial dipole moment changes contributes to the NLO properties. researchgate.netnih.gov It is expected that this compound would also exhibit interesting NLO properties due to the charge asymmetry introduced by the bromine atom and the extensive π-conjugation from the diphenyl groups.

Table 3: Predicted Electronic Properties of Diphenyl-Imidazole Derivatives

| Property | Predicted Characteristic | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Low | Facilitates electronic transitions | researchgate.netnih.gov |

| Dipole Moment | High | Indicates charge separation | researchgate.netnih.gov |

| Hyperpolarizability (β, γ) | High | Potential for NLO applications | researchgate.netnih.gov |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. scirp.org By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions.

For imidazole derivatives, Hirshfeld surface analysis has been used to elucidate the nature and contribution of various intermolecular contacts, such as H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions. researchgate.netderpharmachemica.comresearchgate.netnajah.edu The analysis is often complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of contacts.

In a crystal of this compound, the following interactions would be expected:

H···H contacts: These are typically the most abundant and represent van der Waals forces. derpharmachemica.comresearchgate.net

C···H/H···C contacts: These arise from the interactions between the hydrogen atoms and the phenyl rings (C-H···π interactions) and contribute significantly to the crystal packing. derpharmachemica.comresearchgate.net

N···H/H···N contacts: These would correspond to hydrogen bonds involving the imidazole nitrogen atoms. researchgate.net

Br···H/H···Br and Br···C/C···Br contacts: The bromine atom would participate in halogen bonding and other weaker interactions.

The fingerprint plots for similar structures show distinct features for each type of interaction, allowing for a detailed understanding of the forces that stabilize the crystal lattice. derpharmachemica.comresearchgate.net

Table 4: Common Intermolecular Contacts in Imidazole Derivatives from Hirshfeld Surface Analysis

| Type of Contact | Percentage Contribution (Example) | Description | Reference |

|---|---|---|---|

| H···H | ~48.7% - 61.8% | Van der Waals forces | derpharmachemica.comresearchgate.net |

| C···H/H···C | ~28.9% | C-H···π interactions | researchgate.net |

| O···H/H···O | Variable | Hydrogen bonding (if applicable) | researchgate.net |

| N···H/H···N | Variable | Hydrogen bonding | researchgate.net |

Advanced Applications in Materials Science and Emerging Technologies

Investigation of Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Imidazole (B134444) derivatives, particularly those with extended π-conjugated systems, have been identified as promising candidates for NLO materials.

Research into a closely related derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, has demonstrated the potential of this molecular framework. nih.gov The NLO properties of this compound were investigated both theoretically and experimentally using the Z-scan technique. nih.gov The study revealed that the compound exhibits a significant third-order optical nonlinearity, which is crucial for applications in photonic devices. The key NLO parameters determined for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol are summarized below.

| NLO Parameter | Value | Significance |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ | Indicates strong two-photon absorption, useful for optical limiting. |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ | The negative sign of n₂ indicates a self-defocusing effect. |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | Represents the magnitude of the third-order nonlinear response. |

The large hyperpolarizability values and the presence of dipolar excited states are linked to the molecule's nonlinearity. nih.gov The π-conjugated system of the diphenyl-imidazole core, enhanced by the phenol (B47542) group, facilitates intramolecular charge transfer, a key requirement for high NLO activity. These findings underscore the potential of designing and synthesizing novel 4,5-diphenyl-1H-imidazole derivatives for advanced photonic applications. nih.gov

Potential in Optoelectronic Devices (e.g., DSSC, OLEDs, Molecular Switches)

The versatile electronic properties of 4,5-diphenyl-1H-imidazole derivatives make them suitable for various roles in optoelectronic devices such as Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs): Phenanthroimidazole derivatives, which incorporate the 1,2-diphenyl-1H-imidazole core structure, have been successfully employed as a functional layer in highly efficient Alq3-based OLEDs. semanticscholar.org These materials exhibit excellent thermal stability and effective hole-transporting (HT) capabilities. When used as a buffer layer between the standard hole-transporting layer (NPB) and the emissive layer (Alq3), these phenanthroimidazole compounds significantly improve device performance. For instance, an OLED device with the structure [ITO/NPB/d/Alq3/LiF/Al], where 'd' is 1,2-di-p-tolyl-1H-phenanthro[9,10-d]imidazole, achieved a maximum luminous efficiency of 8.1 cd A⁻¹ and a maximum brightness of 65,130 cd m⁻². semanticscholar.org This demonstrates that the diphenyl-imidazole moiety is a promising component for designing novel hole-transporting or electron-blocking materials to enhance the efficiency and lifetime of OLEDs.

Dye-Sensitized Solar Cells (DSSCs): Theoretical studies have explored imidazole derivatives as components of metal-free organic dyes for DSSCs. In one study, a series of dyes based on a (E)-3-(5-(4,5-bis(4-(diphenylamino)phenyl)-1-ethyl-1H-imidazol-2-yl)thiophen-2-yl)-2-cyanoacrylic acid structure were designed. nih.gov By varying the π-bridge that connects the donor and acceptor parts of the dye, researchers can tune the optoelectronic properties. The investigation, using density functional theory (DFT) and time-dependent DFT (TD-DFT), focuses on parameters critical for solar cell efficiency, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, electronic absorption spectra, and light-harvesting efficiency. nih.gov These studies indicate that the imidazole core can be effectively integrated into D-π-A (Donor-π bridge-Acceptor) dyes, playing a crucial role in the electronic structure and photovoltaic performance.

Role as Ligands in Homogeneous Catalysis

2-Bromo-4,5-diphenyl-1H-imidazole is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, which are highly effective in homogeneous catalysis. nih.gov NHCs are known for forming very strong bonds with transition metals and are powerful σ-donor ligands, often surpassing traditional phosphine ligands in performance and stability. nih.gov

The synthesis of an NHC from this compound typically involves two steps:

Quaternization: The imidazole is reacted with an alkyl halide to form a 1,3-dialkyl-4,5-diphenyl-1H-imidazolium salt.

Deprotonation: The resulting imidazolium salt is treated with a strong base to remove the acidic proton from the C2 position, yielding the free carbene.

This free carbene can then be coordinated to a metal center, such as palladium, gold, or copper, to form a stable metal-NHC complex. researchgate.net The bulky phenyl groups at the 4 and 5 positions of the imidazole ring provide steric hindrance around the metal center, which can enhance catalytic activity and selectivity. nih.gov

While direct catalytic applications of NHCs from this compound are emerging, related studies demonstrate their potential. For example, a palladium-NHC complex derived from a backbone-thiofunctionalized imidazole was found to be an active catalyst in Suzuki-Miyaura coupling reactions of aryl bromides. acs.org This highlights the utility of functionalized imidazole cores in creating robust catalysts for important carbon-carbon bond-forming reactions. The strong electron-donating nature of these NHC ligands stabilizes the metal center and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Exploration as Organic Semiconductor Materials (p-type)

Organic semiconductors are the active components in a range of electronic devices, including organic thin-film transistors (OTFTs) and OLEDs. The ability to transport charge carriers (holes or electrons) is the defining characteristic of these materials. Derivatives of 4,5-diphenyl-1H-imidazole have shown promise as p-type organic semiconductors, meaning they primarily conduct positive charge carriers (holes).

As mentioned in section 7.2, phenanthroimidazole derivatives containing the 1,2-diphenyl-1H-imidazole unit demonstrate effective hole-transporting (HT) properties when used in OLEDs. semanticscholar.org This HT ability is synonymous with p-type semiconductor behavior. The overlapping π-orbitals of the fused aromatic system provide pathways for holes to move through the material under an applied electric field.

The performance of organic semiconductors is often evaluated in an OTFT device structure. While specific OTFT data for this compound is not available, studies on other phenyl-based derivatives show their potential. For instance, phenylthienyl derivatives end-functionalized with carbazole have been characterized as p-channel semiconductors in OTFTs, exhibiting carrier mobilities suitable for electronic applications. nih.gov The structural similarity suggests that the rigid, planar, and π-conjugated nature of the 4,5-diphenyl-1H-imidazole core makes it an excellent candidate for incorporation into new p-type organic semiconductor materials.

Studies on Corrosion Inhibition using 4,5-Diphenyl-1H-imidazole Derivatives

Corrosion is a major issue for industrial materials like carbon steel, particularly in acidic or saline environments. nih.gov Organic compounds, especially those containing heteroatoms like nitrogen and sulfur, along with aromatic rings, can act as effective corrosion inhibitors by adsorbing onto the metal surface and creating a protective barrier. nih.gov Several derivatives of 4,5-diphenyl-1H-imidazole have been investigated and proven to be excellent corrosion inhibitors.

These molecules function by adsorbing onto the metal surface through a combination of physical (electrostatic) and chemical (coordination bond formation) interactions. nih.govacs.org The nitrogen atoms in the imidazole ring and other functional groups can share their lone pair electrons with the vacant d-orbitals of the iron atoms on the steel surface, forming a stable, protective film.

Key research findings on different 4,5-diphenyl-1H-imidazole derivatives are detailed below:

| Inhibitor Compound | Metal | Corrosive Medium | Adsorption Isotherm | Free Energy of Adsorption (ΔG°ads) | Key Finding |

|---|---|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Carbon Steel | 1% NaCl | Langmuir | -34.04 kJ/mol | Adsorption is semi-physical/semi-chemical and spontaneous. acs.org |

| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | C38 Steel | 1 M HCl | Not specified | Not specified | Effectively inhibits corrosion in strong acid. |